molecular formula C21H26N4O4 B2471141 N1-(3-acetamidophenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953181-47-0

N1-(3-acetamidophenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2471141
CAS RN: 953181-47-0
M. Wt: 398.463
InChI Key: FWLUDGNCJJPTJW-UHFFFAOYSA-N
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Description

N1-(3-acetamidophenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide, also known as TRO19622, is a small molecule drug that has been developed as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Scientific Research Applications

Catalytic Activity Enhancement in Cu-Catalyzed Coupling Reactions N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) demonstrates effectiveness in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines, enabling the coupling of a broad range of (hetero)aryl bromides with various amines under relatively low temperatures and catalyst loadings. This catalytic system significantly enhances selectivity and efficiency in pharmaceutical synthesis (Subhajit Bhunia et al., 2017).

Pharmacological Evaluation of Novel Derivatives A series of novel derivatives, including structures related to the compound , have been synthesized and evaluated for their pharmacological properties. Studies have explored their antidepressant and antianxiety activities through various assays, indicating potential for therapeutic applications (J. Kumar et al., 2017).

Synthesis Methodologies and Applications Research has led to innovative synthesis methodologies for compounds with a core structure similar to N1-(3-acetamidophenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide. These methods facilitate the production of bioactive molecules with enhanced efficiency and selectivity, contributing to advances in medicinal chemistry and drug design (M. Mokhtary & Mogharab Torabi, 2017).

properties

IUPAC Name

N'-(3-acetamidophenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-15(26)23-17-4-2-5-18(12-17)24-21(28)20(27)22-13-16-7-9-25(10-8-16)14-19-6-3-11-29-19/h2-6,11-12,16H,7-10,13-14H2,1H3,(H,22,27)(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLUDGNCJJPTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-acetamidophenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

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